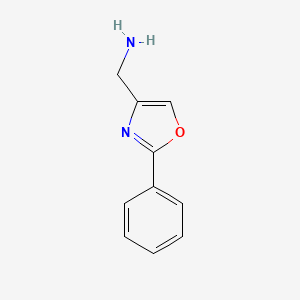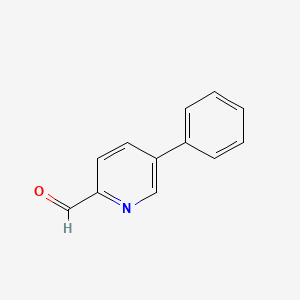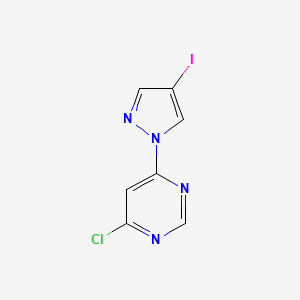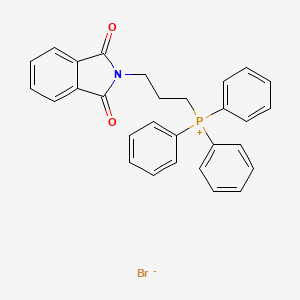
(3-(1,3-二氧代异吲哚啉-2-基)丙基)三苯基膦溴化物
概述
描述
(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide is a chemical compound that features a triphenylphosphonium group attached to a propyl chain, which is further linked to a 1,3-dioxoisoindolin-2-yl moiety. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The triphenylphosphonium group can facilitate the delivery of compounds into cells, making it useful in biological studies.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
Target of Action
Similar compounds have been used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of kn-93, an inhibitor of calmodulin kinase ii , suggesting potential involvement in calcium signaling pathways.
Result of Action
Similar compounds have been used in the preparation of fluorinated spirobenzofuran piperidines as s1 receptor ligands , suggesting potential neuroactive effects.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of automated synthesis equipment and continuous flow chemistry could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may be employed to modify the compound's structure.
Substitution: Nucleophilic substitution reactions are key in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkyl halides and strong nucleophiles are typically employed.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products could be alcohols or amines.
Substitution reactions can yield various alkylated or acylated derivatives.
相似化合物的比较
Triphenylphosphonium derivatives: Other compounds with similar triphenylphosphonium groups but different substituents.
Isoindolin derivatives: Compounds with variations in the isoindolin moiety.
Uniqueness: (3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide is unique due to its specific combination of the triphenylphosphonium group and the 1,3-dioxoisoindolin-2-yl moiety, which provides distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
7743-29-5 |
|---|---|
分子式 |
C29H24NO2P |
分子量 |
449.5 g/mol |
IUPAC 名称 |
2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H24NO2P/c31-28-26-19-10-11-20-27(26)29(32)30(28)21-12-22-33(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-11,13-20,22H,12,21H2 |
InChI 键 |
NGMHKLBPMGQBFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](CCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
规范 SMILES |
C1=CC=C(C=C1)P(=CCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
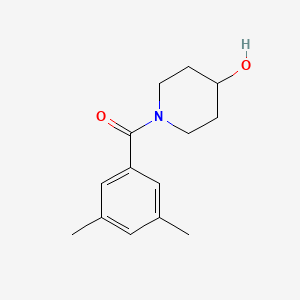
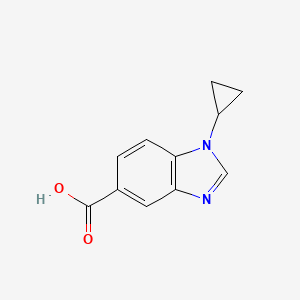
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol](/img/structure/B1370663.png)
![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)
![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)

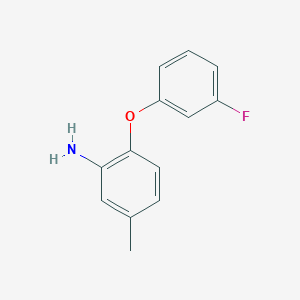


![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)
